
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Overview
Description
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a chiral oxazoline-derived ligand featuring a tert-butyl group at the 4-position and a 2-(diphenylphosphino)phenyl substituent at the 2-position of the dihydrooxazole ring. Its molecular formula is C25H26NOP, with a molecular weight of 387.45 g/mol (CAS 148461-16-9) . The compound is stored under inert atmospheres at -20°C due to its sensitivity to hydrolysis and oxidative degradation . It is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, where its bidentate coordination (via the oxazoline nitrogen and phosphorus atom) enhances enantioselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Diphenylphosphino Group: This step often involves the reaction of the dihydrooxazole intermediate with a diphenylphosphine reagent under inert atmosphere conditions.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be involved in the development of pharmaceuticals through its role in asymmetric synthesis.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves its role as a ligand in catalytic cycles. It coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways depend on the specific reactions and catalysts involved.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differentiating features:
Catalytic Performance
Biological Activity
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, commonly referred to as (S)-t-Bu-PHOX, is a chiral ligand known for its significant role in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H26NOP
- Molecular Weight : 387.45 g/mol
- CAS Number : 148461-16-9
- Melting Point : 111-116 °C
- Solubility : Soluble in organic solvents such as chloroform.
Biological Activity Overview
(S)-t-Bu-PHOX exhibits several biological activities that make it a valuable compound in medicinal chemistry:
- Enzyme Inhibition :
- Transport Properties :
- Ligand for Asymmetric Catalysis :
Pharmacokinetics
The pharmacokinetic profile of (S)-t-Bu-PHOX reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : High gastrointestinal absorption suggests effective oral bioavailability.
- Distribution : The ability to cross the BBB indicates potential CNS activity.
- Metabolism : Inhibition of CYP enzymes suggests that co-administration with other drugs metabolized by these pathways may lead to drug-drug interactions.
- Excretion : Further studies are needed to elucidate the excretion pathways of this compound.
Case Studies and Research Findings
Several studies have highlighted the biological activity of (S)-t-Bu-PHOX:
- Asymmetric Synthesis :
- CYP Inhibition Studies :
- Neuropharmacological Effects :
Data Table: Biological Activity Summary
Q & A
Basic Question: How can hydrolysis of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole be minimized during synthesis?
Methodological Answer:
Hydrolysis is a critical challenge due to the oxazoline ring's sensitivity to acidic or aqueous conditions. Key strategies include:
- Activation Reagents : Use isobutyl chloroformate with N-methylmorpholine for amide bond formation, avoiding aggressive reagents like oxalyl chloride that promote over-acylation or hydrolysis .
- Cyclization Optimization : Convert intermediates to stable sulfonate esters (e.g., mesyl or triflyl derivatives) before cyclization. Chloride intermediates (e.g., 11 ) show improved stability and slower hydrolysis rates .
- Base Selection : Methoxide bases (e.g., NaOMe) are preferred over hydroxides (NaOH/KOH) to reduce hydrolysis during cyclization .
- Purification : Avoid silica gel chromatography for final purification due to decomposition risks. Instead, use inert atmosphere storage at room temperature .
Table 1: Reaction Conditions for Cyclization
Intermediate | Reagent | Base | Yield (%) | Hydrolysis Risk |
---|---|---|---|---|
Mesylate | MsCl, Et₃N | NaOMe | 45 | Moderate |
Triflate | Tf₂O, pyridine | KOH | 32 | High |
Chloride | SOCl₂ | NaOMe | 68 | Low |
Advanced Question: Which computational methods best model the electronic structure of this ligand in asymmetric catalysis?
Methodological Answer:
Density Functional Theory (DFT) with dispersion corrections is essential for modeling non-covalent interactions (e.g., ligand-substrate π-stacking). Recommended protocols:
- Functional Selection : Hybrid functionals like B3LYP with exact exchange (e.g., Becke’s 1993 parameterization) improve thermochemical accuracy for ligand design .
- Dispersion Corrections : Use DFT-D3 with Becke-Johnson (BJ) damping to avoid repulsive forces at short distances and improve medium-range electron correlation .
- Basis Sets : Def2-TZVP for geometry optimization and Def2-QZVP for single-point energy calculations .
- Solvent Effects : Include SMD implicit solvation (e.g., 1,4-dioxane or THF) for catalytic reaction modeling .
Table 2: DFT Performance for Ligand-Substrate Interactions
Method | Avg. Error (kcal/mol) | Intramolecular Dispersion Accuracy |
---|---|---|
B3LYP-D3(BJ) | 2.4 | High |
PBE-D3(Zero) | 3.1 | Moderate |
M06-2X | 2.8 | High |
Basic Question: What characterization techniques confirm stereochemical integrity post-synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA/IB column with hexane:IPA (90:10) to determine enantiomeric excess (>99% ee) .
- NMR Spectroscopy : Analyze P NMR for phosphine coordination (δ ~ -5 ppm) and H NMR for oxazoline ring protons (δ 4.0–5.0 ppm, splitting patterns confirm stereochemistry) .
- X-ray Crystallography : Resolve the C2-symmetric oxazoline ring and P-phenyl torsion angles to confirm (S)-configuration .
Advanced Question: How do steric and electronic properties of the tert-butyl group influence catalytic enantioselectivity?
Methodological Answer:
The tert-butyl group induces steric bulk and electron-donating effects:
-
Steric Effects : The bulky group restricts rotational freedom of the oxazoline ring, enforcing a rigid chiral pocket. This enhances enantioselectivity in Pd-catalyzed allylic alkylation (e.g., >90% ee) .
-
Electronic Effects : The electron-donating nature stabilizes transition states via C–H···O interactions in asymmetric Heck reactions. DFT studies show a 1.8 kcal/mol stabilization compared to isopropyl analogs .
-
Comparative Data :
Ligand Steric Bulk (ų) Enantioselectivity (% ee) (S)-t-BuPyOx 120 95 (S)-iPr-PHOX 95 82
Basic Question: What are optimal storage conditions to prevent ligand degradation?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent phosphine oxidation .
- Temperature : Room temperature (20–25°C) in a desiccator; avoid refrigeration to prevent moisture condensation .
- Container : Use amber glass vials with PTFE-lined caps to limit light and humidity exposure .
Advanced Question: How do dispersion forces in DFT impact ligand-substrate binding energy predictions?
Methodological Answer:
Dispersion corrections account for van der Waals interactions , critical for non-polar substrates:
- BJ-Damping : Reduces repulsive errors at short distances (<2 Å) and improves binding energy accuracy by 15–20% compared to zero-damping .
- Case Study : For Pd-catalyzed C–H activation, BJ-damped B3LYP predicts ΔG‡ within 1.2 kcal/mol of experimental values, while uncorrected methods deviate by >3 kcal/mol .
Properties
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOLTNKQLUAXPI-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433043 | |
Record name | (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148461-16-9 | |
Record name | (S)-t-BuPHOX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148461-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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